Cas no 2199371-18-9 (1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-2-yl)piperidine
- F6482-4082
- AKOS032712291
- 2199371-18-9
- 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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- Inchi: 1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-7-3-10(4-8-18)19-16-5-6-17-19/h1-2,5-6,9-10H,3-4,7-8H2
- InChI Key: XRXHWXOXZWQEGX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)S(N1CCC(CC1)N1N=CC=N1)(=O)=O)F
Computed Properties
- Exact Mass: 344.0510027g/mol
- Monoisotopic Mass: 344.0510027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 76.5Ų
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6482-4082-2μmol |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-5μmol |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-10μmol |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-20μmol |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-1mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-2mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-3mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-4mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-5mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4082-10mg |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2199371-18-9 | 10mg |
$79.0 | 2023-09-08 |
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Introduction to 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS No. 2199371-18-9)
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2199371-18-9, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in drug discovery. The presence of both a benzenesulfonyl group and a 1,2,3-triazole moiety in its molecular framework imparts distinct chemical reactivity and potential therapeutic benefits.
The 3-chloro-4-fluorobenzene scaffold in this compound is particularly noteworthy, as halogenated aromatic rings are frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The chloro and fluoro substituents introduce electronic and steric effects that can modulate the compound's interactions with enzymes and receptors. Such structural features are often exploited to optimize pharmacokinetic profiles and reduce off-target effects, which are critical considerations in modern drug design.
Moreover, the piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to improve oral bioavailability and solubility. When combined with the 1,2,3-triazole group, which is a versatile heterocycle with applications ranging from antiviral to anti-inflammatory agents, the resulting compound presents a rich chemical space for exploration. The triazole moiety can serve as a linker or an pharmacophoric element that interacts with specific binding pockets in proteins or nucleic acids.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the potential of such compounds. Studies have suggested that derivatives of this class may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The benzenesulfonyl-piperidine-triazole core structure provides a foundation for designing molecules with tailored properties, including selectivity and potency.
In the context of drug discovery, the synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been approached through multi-step organic transformations that highlight the interplay between functional group manipulation and molecular construction. Key synthetic strategies often involve sulfonylation reactions followed by nucleophilic substitution or cycloaddition processes to introduce the triazole ring. These synthetic methodologies are critical for producing libraries of analogs for structure-activity relationship (SAR) studies.
The biological evaluation of this compound has revealed intriguing preliminary findings. In vitro assays have indicated potential interactions with targets such as kinases and proteases, which are key players in cellular signaling pathways. The ability of this molecule to modulate these pathways could translate into therapeutic effects across multiple disease areas. For instance, inhibition of aberrantly active kinases has been a successful strategy in oncology, underscoring the relevance of such compounds.
Furthermore, the structural motifs present in this compound align well with emerging trends in medicinal chemistry, where hybridization of different scaffolds is leveraged to create novel pharmacological entities. The combination of a sulfonyl group with a piperidine ring and a triazole moiety exemplifies this trend toward polypharmacophoric design. Such molecules are anticipated to offer advantages over single-target drugs by engaging multiple biological processes simultaneously.
From a regulatory perspective, compounds like 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves not only assessing their pharmacological activity but also evaluating their toxicity profiles through preclinical studies. The complexity of its structure necessitates thorough characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
The role of computational modeling has become increasingly prominent in guiding the optimization process for such compounds. Molecular docking simulations can predict how this molecule might bind to its target proteins, providing insights into potential interactions at an atomic level. These predictions can then be validated experimentally, streamlining the development pipeline.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into tangible therapeutic advances. The unique properties of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine make it an attractive candidate for further investigation under these collaborative frameworks.
In conclusion,1-(3-chloro-4-fluorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS No. 2199371-18-9) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups positions it as a promising candidate for future drug development efforts aimed at addressing unmet medical needs across various therapeutic areas.
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